Cyclo(RGDfK)
Overview
Description
Cyclo(RGDfK) is a synthetic lipopeptide that acts as a potent and selective inhibitor of the αvβ3 integrin . The αvβ3 integrin is a transmembrane protein that plays a crucial role in cell-cell and cell-matrix interactions . The IC50 value of Cyclo(RGDfK) is 0.94 nM, indicating its high potency .
Synthesis Analysis
The synthesis of Cyclo(RGDfK) has been achieved through various methods, including click chemistry reactions . These reactions, particularly copper-catalyzed cycloadditions, have been extensively used for the preparation of new bioconjugate molecules and materials applicable to biomedical and pharmaceutical areas .Molecular Structure Analysis
The molecular formula of Cyclo(RGDfK) is C27H41N9O7, and it has a molecular weight of 603.68 . The structure of Cyclo(RGDfK) features unique hydrocarbon linkages between the β-carbon of amino acids and the aromatic side chains of Phe and Trp .Chemical Reactions Analysis
Cyclo(RGDfK) has been involved in various chemical reactions, especially in the field of click chemistry . The Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of these reactions .Physical And Chemical Properties Analysis
Cyclo(RGDfK) is a solid substance that is soluble in water up to 75 mM and in DMSO up to 50 mM . .Scientific Research Applications
Application 1: Biomaterial Scaffolds in Tissue Engineering and Regenerative Medicine
- Specific Scientific Field: Tissue Engineering and Regenerative Medicine .
- Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds, improving their performance significantly . This application is particularly relevant in the fields of tissue engineering and regenerative medicine, where cellular adhesion to biomaterials is critical .
- Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial . This is achieved using copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) “click” chemistry to covalently attach cyclo(RGDfK) peptides to the azide group of l-azidohomoalanine . This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers .
- Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls . This approach circumvents the previously observed lack of cell adhesion, thus allowing spider silk derived biomaterials to be used where such adhesion is critical .
Application 2: Drug Delivery in Cancer Therapy
- Specific Scientific Field: Cancer Therapy and Drug Delivery .
- Summary of the Application: Cyclo(RGDfK) is a high affinity ligand of alphaVbeta3 integrin, an integrin membrane receptor closely associated with tumor progression . It has been developed as a tracer for cancer diagnosis and therapy . This is due to the ability of the RGD motif to interact with integrin membrane receptors, such as alphaVbeta3, which plays an important role in tumor-induced angiogenesis and metastasis .
- Methods of Application or Experimental Procedures: The cyclic pentapeptide c(RGDfK) is synthesized on a solid-phase . A three-dimensional orthogonal solid-phase strategy is used to yield the desired c(RGDfK) peptide with no cyclodimerisation by-products . The protocols described allow the modification of the peptide directly on the solid support in order to obtain novel derivatives for biomedical applications .
- Results or Outcomes: The protocols developed in this study allow the production of c(RGDfK) peptide without any cyclodimerisation by-products . This enables the creation of novel derivatives of the peptide for use in biomedical applications, particularly in cancer diagnosis and therapy .
Application 3: Spider Silk Cell Scaffolds in Biochemistry and Molecular Biology
- Specific Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds . This application is particularly relevant in the fields of biochemistry and molecular biology, where cellular adhesion to biomaterials is critical .
- Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial . This is achieved using copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) “click” chemistry to covalently attach cyclo(RGDfK) peptides to the azide group of l-azidohomoalanine . This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers .
- Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls . This approach circumvents the previously observed lack of cell adhesion, thus allowing spider silk derived biomaterials to be used where such adhesion is critical .
Safety And Hazards
Future Directions
Cyclo(RGDfK) has shown great potential in tumor therapy, especially when used in nanodrug delivery systems . Future research will likely focus on overcoming current limitations and exploring new applications of Cyclo(RGDfK) in cancer therapy . For instance, Cyclo Therapeutics is proceeding with its Phase 3 clinical trial of Trappsol® Cyclo™ for the treatment of Niemann-Pick Disease Type C in the US .
properties
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHPXYIRNJFKTE-HAGHYFMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436575 | |
Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-RGDfK) | |
CAS RN |
161552-03-0 | |
Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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